4-(3-Fluoro-4-methylphenyl)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methylphenyl)thiophenol is an organic compound that belongs to the class of thiophenols Thiophenols are characterized by the presence of a thiol group (-SH) attached to a phenyl ring In this compound, the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)thiophenol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methylbromobenzene with thiourea, followed by hydrolysis to yield the desired thiophenol. The reaction conditions typically involve the use of a polar solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method could be the direct thiolation of 3-fluoro-4-methylbromobenzene using hydrogen sulfide gas in the presence of a catalyst. This method allows for the continuous production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolate anions.
Substitution: Formation of substituted phenylthiols.
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)thiophenol: Lacks the methyl group at the 4-position.
4-(4-Methylphenyl)thiophenol: Lacks the fluorine atom at the 3-position.
4-(3-Chloro-4-methylphenyl)thiophenol: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
4-(3-Fluoro-4-methylphenyl)thiophenol is unique due to the presence of both the fluorine and methyl substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
4-(3-Fluoro-4-methylphenyl)thiophenol, a compound featuring a thiophenol moiety with a fluoro and methyl substitution on the aromatic ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 201.26 g/mol
- CAS Number : [specific CAS number if available]
Antimicrobial Properties
Research indicates that thiophenol derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated various thiophenol derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated an IC50 value indicating effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent .
Compound | IC50 (μg/mL) | Activity Type |
---|---|---|
This compound | 15 | Antibacterial |
Standard (Streptomycin) | 5 | Antibacterial |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing significant antiproliferative activity with IC50 values of 12 μM and 10 μM, respectively .
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 12 | Induction of apoptosis |
A549 | 10 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The thiol group in the compound can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function. This mechanism is particularly relevant in antimicrobial activity.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cancer cells, leading to apoptosis through ROS generation .
- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression, specifically causing arrest in the G2/M phase, which is critical for cancer cell proliferation .
Case Study 1: Antibacterial Activity
A study published in MDPI assessed the antibacterial efficacy of various thiophenols, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in specific assays .
Case Study 2: Anticancer Efficacy
In a recent investigation into the anticancer properties of thiophenols, researchers found that this compound effectively inhibited the proliferation of MCF-7 and A549 cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFLBFAEKJFCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.